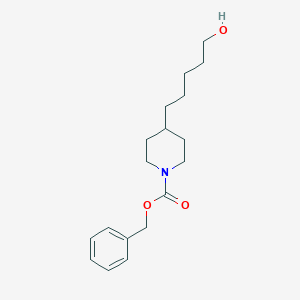
4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of maleimides. Maleimides are known for their reactivity and are often used in various chemical reactions and applications. The presence of the cyano and methoxy groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of maleic anhydride with methoxyamine to form 3-methoxymaleimide. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, resulting in the formation of this compound. The reaction conditions usually involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the modification of biomolecules, such as proteins, due to its reactivity with thiol groups.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its reactivity with nucleophiles, particularly thiol groups. This reactivity allows it to form covalent bonds with biomolecules, potentially altering their function. The cyano group can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
2-Cyano-3-methylmaleimide: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxymaleimide: Lacks the cyano group, making it less reactive in certain applications.
2-Cyano-3-phenylmaleimide: Contains a phenyl group, which can influence its reactivity and applications.
Uniqueness: 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of both the cyano and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C6H4N2O3 |
|---|---|
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
4-methoxy-2,5-dioxopyrrole-3-carbonitrile |
InChI |
InChI=1S/C6H4N2O3/c1-11-4-3(2-7)5(9)8-6(4)10/h1H3,(H,8,9,10) |
Clave InChI |
XKTFDGGIKAYJEJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)NC1=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8671089.png)
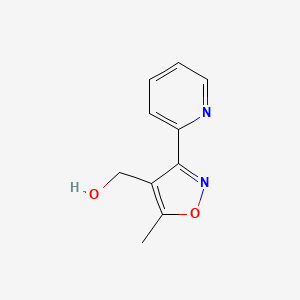
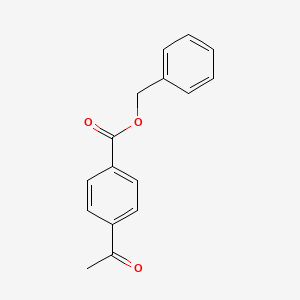

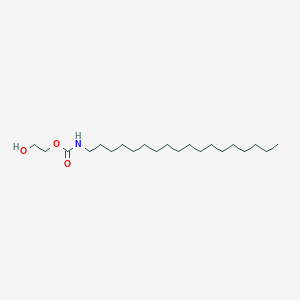
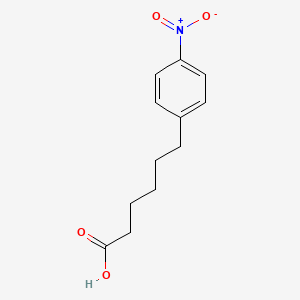


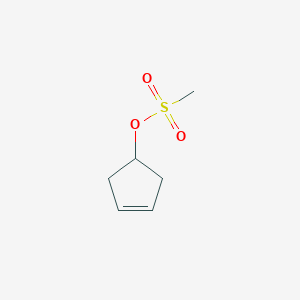
![(2S)-2-cyclopentyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B8671133.png)
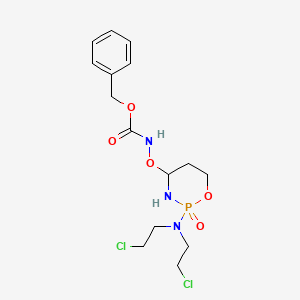

![3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol](/img/structure/B8671147.png)
